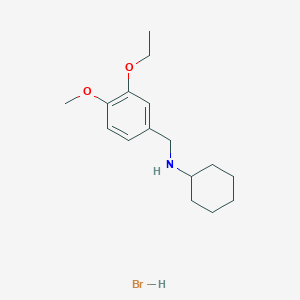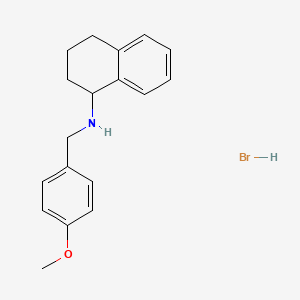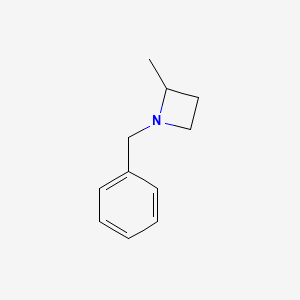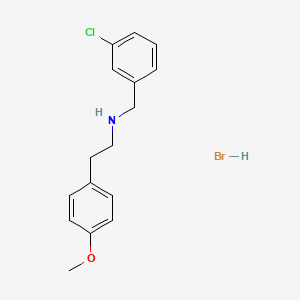
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a chemical compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyl group and the ethylpropyl group are attached to the nitrogen atom in the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to the nitrogen atom would be a benzyl group (a phenyl ring attached to a methylene bridge) and an ethylpropyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, a common moiety that can participate in various chemical reactions . The benzyl and ethylpropyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the piperidine ring, benzyl group, and ethylpropyl group . These could influence properties such as solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal and molecular structure of derivatives related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine have been extensively studied. For example, the major products from the benzylation of related piperidine compounds were analyzed, revealing that N-benzylation typically occurs via preferential equatorial attack, providing insights into the molecular arrangements and interactions of such compounds (Carruthers, Fedeli, Mazza, & Vaciago, 1973).
Synthesis and Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds showed varying degrees of potency in inhibiting AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The modifications in the benzamide moiety significantly influenced the activity, with certain derivatives demonstrating substantial increases in inhibitory effectiveness (Sugimoto et al., 1990).
Chemical Synthesis and Pharmacological Interest
1-Benzyl-4-chloromethylpiperidine, structurally related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, was synthesized as a building block for the development of potential pharmaceuticals. This synthesis pathway highlights the chemical versatility and potential of piperidine derivatives in drug development (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Docking and Anticancer Activity
Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and molecular docking, were conducted on a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine. These studies provide crucial insights into the compound's structural features and its potential interactions with biological targets, such as enzymes or receptors, which are vital for exploring anticancer activities (Janani et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-N-pentan-3-ylpiperidin-4-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;;/h5-9,16-18H,3-4,10-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISXDVYBPYQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)




